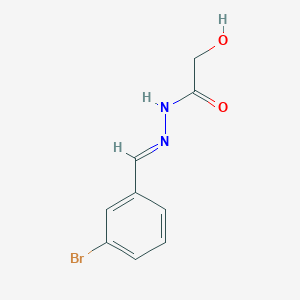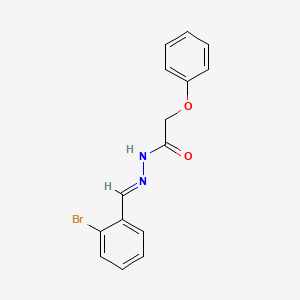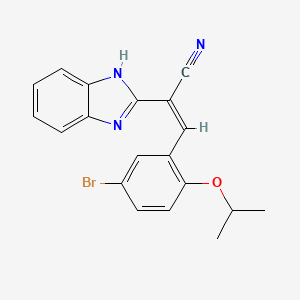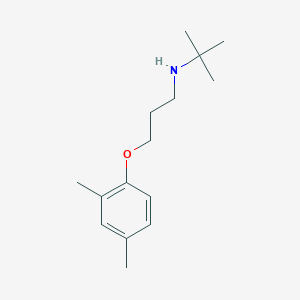
2-(4-nitrophenyl)-N'-(2-pyridinylmethylene)acetohydrazide
Übersicht
Beschreibung
2-(4-nitrophenyl)-N'-(2-pyridinylmethylene)acetohydrazide, commonly known as NPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPAH is a hydrazide derivative that possesses a unique chemical structure, making it an interesting molecule for further investigation.
Wirkmechanismus
The exact mechanism of action of NPAH is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. NPAH has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
NPAH has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. NPAH has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, NPAH has been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NPAH possesses several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. NPAH is also a fluorescent molecule, making it useful for imaging studies. However, NPAH has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the investigation of NPAH. One area of interest is the development of NPAH-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of NPAH as a potential anticancer agent. Further studies are also needed to determine the exact mechanism of action of NPAH and its potential use in nanotechnology.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-N'-(2-pyridinylmethylene)acetohydrazide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPAH have been discussed in this paper. Further investigation of NPAH is needed to fully understand its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
NPAH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. NPAH has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, NPAH has been studied for its potential use as a molecular switch in nanotechnology.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-3-1-2-8-15-12)9-11-4-6-13(7-5-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDIZMICVMIRHV-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865249.png)
![N,N-dimethyl-1-[6-(2-methylquinolin-5-yl)pyridin-3-yl]methanamine](/img/structure/B3865255.png)
![2-[(4-methylphenyl)amino]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3865268.png)
![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865279.png)


![N-methyl-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-(2-thienyl)ethanamine](/img/structure/B3865291.png)
![N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865299.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3865308.png)
